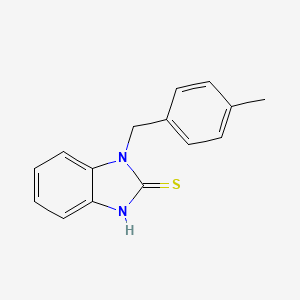
1-(4-methylbenzyl)-1H-benzimidazole-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE-2-THIOL is a heterocyclic compound that contains both a benzimidazole and a thiol group. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the thiol group makes it reactive and capable of forming strong bonds with metals, which can be useful in catalysis and other chemical processes.
Méthodes De Préparation
The synthesis of 1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE-2-THIOL typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the benzimidazole core, which can be derived from o-phenylenediamine and an appropriate aldehyde or ketone.
Formation of Benzimidazole: The o-phenylenediamine reacts with the aldehyde or ketone under acidic conditions to form the benzimidazole ring.
Introduction of the Thiol Group: The thiol group is introduced by reacting the benzimidazole derivative with a thiolating agent such as thiourea or hydrogen sulfide.
Final Product: The final product, 1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE-2-THIOL, is obtained after purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE-2-THIOL undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding benzimidazole derivative without the thiol group using reducing agents such as lithium aluminum hydride.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Complexation: The thiol group can form complexes with metal ions, which can be useful in catalysis and other applications.
Applications De Recherche Scientifique
1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE-2-THIOL has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological molecules and inhibit the growth of pathogens and cancer cells.
Materials Science: The compound can be used in the development of new materials with unique properties, such as conductive polymers and metal-organic frameworks.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Mécanisme D'action
The mechanism of action of 1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE-2-THIOL involves its interaction with biological targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, altering their activity and leading to the inhibition of essential biological processes.
Pathways Involved: It can interfere with cellular signaling pathways, such as those involved in cell proliferation and apoptosis, making it a potential candidate for cancer therapy.
Comparaison Avec Des Composés Similaires
1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE-2-THIOL can be compared with other similar compounds:
Benzimidazole Derivatives: Compounds like 2-mercaptobenzimidazole share a similar core structure but differ in the position and nature of the substituents, affecting their reactivity and applications.
Thiol-Containing Compounds: Thiol-containing compounds such as thiophenol have similar reactivity due to the presence of the thiol group but differ in their overall structure and properties.
Heterocyclic Compounds: Other heterocyclic compounds like imidazoles and thiazoles have different ring structures and functional groups, leading to varied chemical behavior and applications.
Propriétés
Formule moléculaire |
C15H14N2S |
|---|---|
Poids moléculaire |
254.4 g/mol |
Nom IUPAC |
3-[(4-methylphenyl)methyl]-1H-benzimidazole-2-thione |
InChI |
InChI=1S/C15H14N2S/c1-11-6-8-12(9-7-11)10-17-14-5-3-2-4-13(14)16-15(17)18/h2-9H,10H2,1H3,(H,16,18) |
Clé InChI |
QAPJYFJVKAGFEF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3NC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (4Z)-4-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-1-[4-(ethoxycarbonyl)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B15027800.png)
![4-methyl-N-[(1E)-1-{3-[(4-methylphenyl)sulfonyl]-2-(propan-2-yl)tetrahydropyrimidin-1(2H)-yl}ethylidene]benzenesulfonamide](/img/structure/B15027806.png)
![1-[(4-benzylpiperidin-1-yl)methyl]-5-bromo-1H-indole-2,3-dione](/img/structure/B15027814.png)
![(5Z)-5-[3-bromo-5-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-3-cyclohexyl-1-methyl-2-thioxoimidazolidin-4-one](/img/structure/B15027815.png)
![1-(4-Bromophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15027820.png)
![3-Benzyl-2-{[2-oxo-2-(piperidin-1-YL)ethyl]sulfanyl}-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclopentan]-4-one](/img/structure/B15027825.png)
![9-bromo-6-butyl-2,3-bis(propan-2-yloxy)-6H-indolo[2,3-b]quinoxaline](/img/structure/B15027826.png)
![(5Z)-5-[(5-methylfuran-2-yl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B15027827.png)
![ethyl N-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]tryptophanate](/img/structure/B15027828.png)
![ethyl {4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenoxy}acetate](/img/structure/B15027843.png)
![(2E)-3-[2-(2-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-ethylprop-2-enamide](/img/structure/B15027844.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B15027849.png)
![11-(2-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B15027858.png)
![3-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]quinoxalin-2-ol](/img/structure/B15027863.png)
